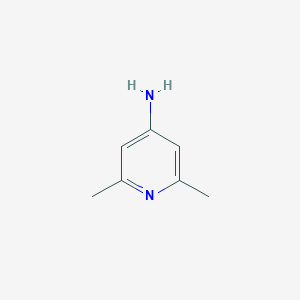

2,6-Dimethylpyridin-4-amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,6-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMKPARTVOUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188621 | |

| Record name | 2,6-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-80-9 | |

| Record name | 2,6-Dimethyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003512809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3512-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2,6-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJD75C9L2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Synthetic Utility of 2,6-dimethylpyridin-4-amine

Role as a Key Synthetic Intermediate in Organic Chemistry Research

2,6-Dimethylpyridin-4-amine, also known as 4-amino-2,6-lutidine, is a versatile heterocyclic organic compound that serves as a crucial building block in a multitude of synthetic applications. chemimpex.comchemspider.com Its unique structure, featuring a pyridine ring with methyl groups at the 2 and 6 positions and an amino group at the 4 position, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. chemimpex.comthermofisher.comchemical-suppliers.eu

Precursor in Pharmaceutical Synthesis Development

The compound is widely recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comlookchem.com It is particularly significant in the creation of drugs targeting neurological disorders. chemimpex.com The structural framework of this compound provides a foundation for the development of new medicinal agents, and it is utilized in research exploring potential biological activities. lookchem.com Its application extends to the synthesis of new drugs and is considered an important fine organic chemical product and medical organic synthetic intermediate. google.com

Building Block in Agrochemical Synthesis

In the agricultural sector, this compound is employed as an intermediate in the production of agrochemicals. lookchem.comcymitquimica.com It is used in the formulation of pesticides and herbicides, contributing to the development of new and more effective crop protection products. chemimpex.comgoogle.com The compound's structure is a component in the synthesis of neonicotinoid insecticides. researchgate.net

Fundamental Intermediate in Dyestuff Production

This compound also serves as a fundamental intermediate in the production of dyestuffs. thermofisher.comcymitquimica.comchemicalbook.com Its chemical properties and structure are integral to the synthesis of various coloring agents used in different industries.

Strategies for Incorporating the this compound Moiety into Complex Structures

The versatility of this compound allows for its incorporation into more complex molecules through various synthetic strategies, including derivatization of the pyridine ring and functionalization of its substituents.

Derivatization Studies at the Pyridine Ring Positions

The pyridine ring of this compound can undergo various substitution reactions. ambeed.com The nitrogen atom in the pyridine ring can be oxidized to form N-oxides. ambeed.com Furthermore, the ring can be subject to metalation, allowing for the introduction of functional groups at specific positions. For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl) based reagents can achieve selective metalation at different positions of the pyridine ring. researchgate.net The synthesis of various derivatives has been explored, including those with substitutions at the 3rd and 5th positions, which have been tested for anticonvulsant activity. jchemrev.com

Functionalization of Peripheral Substituents

The amino and methyl groups on the this compound ring offer sites for further functionalization. The amino group can undergo reactions such as acylation and alkylation. ambeed.com For example, N,N-dimethylpyridin-4-amine (DMAP), a related compound, is known to undergo acylation with acyl chlorides or anhydrides and alkylation with alkyl halides. ambeed.com The methyl groups can also be functionalized. For instance, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, a derivative, can undergo condensation reactions with phenols and anilines to form ethers and pyrrolopyridines, respectively. researchgate.net

Derivatization and Functionalization Studies of 2,6-dimethylpyridin-4-amine

Synthesis of Novel Derivatives for Enhanced Research Applications

The strategic synthesis of new derivatives from the 2,6-dimethylpyridine core allows researchers to fine-tune molecular properties for targeted applications, ranging from therapeutic agent development to catalysis.

Chemical modification is a cornerstone of designing compounds for specific biological or chemical targets. By altering the 2,6-dimethylpyridin-4-amine framework, researchers can enhance potency, selectivity, and other critical parameters.

One notable application is in the development of kinase inhibitors. In a structure-enabled design program targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), the 2,6-dimethylpyridine substituent was appended to a pyrimidin-4-one core. nih.gov This modification was a key step in generating a new, potent, and kinase-selective pyrimidin-4-one chemotype. nih.gov The resulting compounds demonstrated significant inhibitory activity, with some showing IC50 values in the nanomolar range. nih.gov

Further demonstrating the versatility of the dimethylpyridine scaffold, researchers have used related structures as precursors for a variety of complex molecules. For instance, 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide has served as a starting material for synthesizing a range of derivatives. acs.org This precursor was converted into a key intermediate, which was then alkylated with different agents to produce S-alkylated products. acs.org In another pathway, the initial hydrazide was transformed into an azide, which was subsequently coupled with various amines to yield a series of amide products. acs.org

The functionalization of N,N-dimethylpyridin-4-amine (DMAP), a closely related derivative, has led to the creation of novel ionic liquids (ILs). rsc.org Through N-alkylation, new DMAP-based ILs were synthesized and successfully employed as efficient catalysts in organic reactions such as the Fischer indole synthesis. rsc.org This approach highlights how modifying the pyridine nitrogen can create functional materials for catalysis. rsc.org

Table 1: Examples of 2,6-Dimethylpyridine Derivative Synthesis for Targeted Applications This table is interactive. You can sort and filter the data.

| Parent Compound/Core | Modification Type | Resulting Derivative Class | Intended Research Application | Reference |

|---|---|---|---|---|

| Pyrimidin-4-one | Appending of 2,6-dimethylpyridine substituent | Aminopyrimidin-4-one | IRAK4 Kinase Inhibition | nih.gov |

| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide | S-alkylation of a thioxo-oxadiazole intermediate | S-alkylated oxadiazole derivatives | PIM-1 Kinase Inhibition | acs.org |

| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide | Azide coupling with amines | Amide-coupled derivatives | PIM-1 Kinase Inhibition | acs.org |

| N,N-dimethylpyridin-4-amine (DMAP) | N-alkylation with alkyl bromides | DMAP-based Ionic Liquids | Catalysis (Fischer Indole Synthesis) | rsc.org |

The introduction of halogen atoms into the this compound framework or its derivatives is a common strategy to modulate electronic properties, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity for biological targets or altered reactivity.

Research into ligands for the G-protein coupled receptor GPR55 has involved the synthesis of halogenated analogues. ethz.ch While the specific starting material was an arachidonic acid analog, the synthesis utilized N,N-dimethylpyridin-4-amine in the reaction steps, indicating its role as a reagent or catalyst in pathways that may involve halogenated intermediates or final products. ethz.ch

In studies using DMAP-based ionic liquid catalysts, halogenated reactants were used to probe the scope of the catalytic system. rsc.org For example, the reaction between 2'-chloro substituted phenyl hydrazine or 3'-bromo substituted phenyl hydrazine and 2-methyl cyclohexanone was successfully catalyzed, yielding the corresponding halogenated indolenine derivatives. rsc.org This demonstrates that the derivatized catalyst is compatible with and effective for reactions involving halogenated substrates. rsc.org

Chemical Modification for Targeted Compound Design

Mechanistic Investigations of Derivatization Reactions Involving this compound

Understanding the reaction mechanisms underlying the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. These investigations often employ a combination of experimental and computational methods.

Theoretical studies have provided significant insight into the formation of lutidine (dimethylpyridine) derivatives. The reaction mechanism for the formation of 3,5-diacetyl-1,4-dihydrolutidine, a product of the Hantzsch reaction, has been investigated using ab initio molecular orbital methods. researchgate.net These computational studies calculated the barrier heights for elementary reaction steps, finding that the elimination of water has a high energy barrier in the gas phase. researchgate.net This theoretical finding is consistent with experimental results which show that the reaction proceeds effectively in aqueous solutions, where solvent interactions can help to lower such barriers. researchgate.net

A proposed mechanism for the synthesis of aminopyridines from chloropyridines using simple amides as the amine source suggests a nucleophilic aromatic substitution pathway. researchgate.net In this mechanism, the amide acts as the nucleophile, attacking the electron-deficient carbon atom of the chloropyridine ring that bears the chlorine atom. This is followed by the elimination of a chloride ion and subsequent tautomerization or proton transfer to yield the final aminopyridine product. researchgate.net

Experimental observations also contribute to mechanistic understanding. In the synthesis of complex heterocyclic systems fused to a dimethylpyridine core, the relative nucleophilicity of the reacting amine group was found to be critical. mdpi.com A cyclization reaction that failed with an amine attached to a pyridine ring was successful with a more nucleophilic amine attached to a benzene ring under similar conditions, highlighting how the electronic nature of the scaffold directly influences reactivity and the feasibility of certain synthetic transformations. mdpi.com

Table 2: Summary of Mechanistic Investigations in Dimethylpyridine Derivatization This table is interactive. You can sort and filter the data.

| Reaction Type | Investigatory Method | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Computational (ab initio molecular orbital theory) | The H2O elimination step has a high energy barrier in the gas phase, explaining the need for aqueous solvent in experiments. | researchgate.net |

| Amination of Chloropyridine | Proposed reaction pathway based on experimental results | Reaction proceeds via a nucleophilic aromatic substitution mechanism with the amide as the amine source. | researchgate.net |

| 2-Aminopyrrole Cyclization | Experimental observation and comparison | The success of the cyclization is highly dependent on the nucleophilicity of the amine, which is influenced by the attached aromatic ring (pyridine vs. benzene). | mdpi.com |

Academic Research Applications of 2,6-dimethylpyridin-4-amine and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research Applications

The unique structural features of 2,6-dimethylpyridin-4-amine make it a valuable building block in the design and synthesis of new chemical entities for pharmaceutical research. Its derivatives have been investigated for a range of therapeutic targets, demonstrating the scaffold's importance in the quest for new medicines.

Development of Therapeutic Agents for Neurological Disorders

Derivatives of 2,6-dimethylpyridine are being actively investigated for their potential in treating neurological disorders. chemimpex.com The core structure is seen as a promising starting point for creating drugs that can modulate the central nervous system (CNS). smolecule.com Research has focused on synthesizing symmetric double-headed aminopyridines as potent and membrane-permeable inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Overexpression of nNOS is implicated in various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.gov By inhibiting nNOS, these compounds offer a potential therapeutic strategy for these conditions. nih.gov

Furthermore, substituted 5-methyl- chemimpex.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidin-2-amine compounds, which can be synthesized from dimethylpyridine derivatives, have been identified as potent and selective PDE2 inhibitors, a target for various neurological disorders. google.com The development of these inhibitors highlights the utility of the dimethylpyridine scaffold in creating compounds with desirable properties for treating CNS conditions. google.com

Synthesis of New Drug Candidates and Advanced Intermediates

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comnbinno.com Its structure allows for modifications that can lead to the creation of new drug candidates and advanced intermediates. chemimpex.com For instance, it is a key starting material for producing certain veterinary drugs. nbinno.com

The synthesis of novel compounds often involves multi-step procedures where the dimethylpyridine core is functionalized. For example, a two-step procedure involving N-Boc-2-amino-4,6-dimethylpyridine has been used to create inhibitors of neuronal nitric oxide synthase. nih.gov Another synthetic route involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with various reagents to produce functionalized pyridines with potential biological activity. researchgate.net These examples underscore the compound's role as a versatile platform for generating diverse molecular architectures for drug discovery programs.

Exploration of Enzyme Inhibition and Receptor Binding Mechanisms

Researchers utilize this compound and its derivatives to study enzyme inhibition and receptor binding, which is fundamental to understanding biochemical pathways and identifying potential therapeutic targets. chemimpex.com The pyridine scaffold has been incorporated into molecules designed to inhibit specific enzymes, such as neuronal nitric oxide synthase (nNOS) and IRAK4. nih.govnih.gov

Studies on symmetric double-headed aminopyridines have revealed that these compounds can act as potent nNOS inhibitors. nih.gov The design of these inhibitors was guided by the crystal structures of lead compounds, demonstrating a structure-based approach to drug design. nih.gov In another study, aminopyrimidin-4-one derivatives incorporating a 2,6-dimethylpyridine moiety were identified as potent and selective IRAK4 inhibitors. nih.gov The change in the core structure from a pyrimidine to a pyrimidin-4-one resulted in a different binding mode to the enzyme, highlighting the subtle structural modifications that can influence biological activity. nih.gov

Table 1: Enzyme Inhibition by 2,6-Dimethylpyridine Derivatives

| Derivative Class | Target Enzyme | Therapeutic Area |

|---|---|---|

| Symmetric double-headed aminopyridines | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders |

| Aminopyrimidin-4-ones | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammation |

| Imidazo[1,2-a]pyridines | Sodium Channels | Anticonvulsant |

| Schiff base derivatives | Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory |

This table provides a summary of enzyme targets for various classes of derivatives based on the 2,6-dimethylpyridine scaffold.

Application in Molecular Docking Studies of Related Dimethylpyridine Scaffolds

Molecular docking studies are a crucial computational tool used to predict the binding orientation and affinity of a molecule to a target protein. Dimethylpyridine scaffolds are frequently the subject of such investigations to understand their interaction with biological targets at a molecular level.

For instance, molecular docking has been employed to study the binding of dimethylpyridine derivatives to the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.comnih.gov These studies help in elucidating the binding mode and correlating it with the observed biological activity. researchgate.net In one study, docking results for a series of Schiff base derivatives of a dimethylpyridine compound helped to understand their inhibitory activity against COX-1 and COX-2. mdpi.comnih.gov Similarly, molecular docking of N-Mannich bases containing a 4,6-dimethylpyridine core was used to investigate their non-covalent interactions with various cancer-related receptors. dntb.gov.uanih.gov These computational approaches are instrumental in rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.gov

Investigation of Biological Activities of Functionalized Derivatives

The functionalization of the 2,6-dimethylpyridine core has led to the discovery of derivatives with a wide range of biological activities. These activities are not limited to enzyme inhibition and include potential applications as anticancer and antimicrobial agents. nih.gov

Research has shown that newly synthesized 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives exhibit significant anti-proliferative and anti-microbial activities. nih.gov Other studies have focused on the synthesis of functionalized pyridines that act as herbicide safeners and plant growth regulators. researchgate.net The diverse biological effects observed for these derivatives highlight the versatility of the dimethylpyridine scaffold in medicinal and agricultural chemistry. chemimpex.comresearchgate.net

A significant area of research for functionalized dimethylpyridine derivatives is their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. biosynth.com Several studies have investigated the in vitro anti-COX-1 and anti-COX-2 activities of newly synthesized derivatives. mdpi.comnih.gov

One study focused on twelve different Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide. nih.gov The results showed that some of these compounds exhibited significant inhibitory activity against COX-1, with some being more potent than the reference drugs meloxicam and piroxicam. nih.gov Specifically, compounds designated as PS18 and PS33 showed IC50 values for COX-1 of 57.3 µM and 51.8 µM, respectively. nih.gov This line of research suggests that the dimethylpyridine scaffold can be a valuable starting point for developing new anti-inflammatory agents with potential for cancer chemoprevention. nih.govgrafiati.com

Table 2: Anti-COX Activity of Selected Dimethylpyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| PS18 | COX-1 | 57.3 | nih.gov |

| PS33 | COX-1 | 51.8 | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values for selected dimethylpyridine derivatives against the COX-1 enzyme.

Antioxidant Activity Investigations

Derivatives of this compound have been a subject of interest in the study of antioxidant activity. Research has shown that certain nicotinonitrile derivatives synthesized from precursors related to the dimethylpyridine structure exhibit significant potential in neutralizing free radicals. rjpbcs.com

In one study, a series of novel nicotinonitrile derivatives were synthesized and evaluated for their antioxidant properties using the ABTS radical cation decolorization assay. rjpbcs.com The results indicated that some of the synthesized compounds displayed promising antioxidant activity. rjpbcs.com Specifically, compounds identified as 4 and 7 in the study demonstrated high levels of inhibition against the ABTS free radical, with percentage inhibitions of 86.3% and 80.0% respectively. rjpbcs.com These findings were notably close to the standard antioxidant, L-Ascorbic acid, which showed an 89.2% inhibition. rjpbcs.com The core structure, which can be conceptually linked back to the modification of pyridine derivatives, is crucial for this observed activity. The presence of specific functional groups attached to the pyridine ring system, such as amino and thioamide moieties, is believed to contribute to their ability to scavenge free radicals. rjpbcs.comresearchgate.net

Table 1: Antioxidant Activity of Nicotinonitrile Derivatives

| Compound | % Inhibition against ABTS free radical |

|---|---|

| Compound 4 | 86.3% |

| Compound 7 | 80.0% |

| L-Ascorbic acid (Standard) | 89.2% |

Data sourced from a study on the antioxidant activity of newly synthesized nicotinonitrile derivatives. rjpbcs.com

Anticancer Activity Research (in vitro studies on human cancer cell lines)

The structural scaffold of this compound is a key feature in the design of novel compounds with potential anticancer properties. Various derivatives have been synthesized and tested in vitro against a range of human cancer cell lines, demonstrating the versatility of this chemical base in medicinal chemistry.

For instance, new aromatic O-alkyl pyridine derivatives have been developed as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a target implicated in several cancers. researchgate.net Two such compounds, 4c and 4f , exhibited potent anticancer activity against NFS-60, HepG-2, PC-3, and Caco-2 cell lines. researchgate.net Furthermore, these compounds were shown to induce apoptosis in these cancer cells and significantly activate caspase 3/7 in the HepG-2 cell line. researchgate.net Their inhibitory activity against PIM-1 kinase was also notable, with IC50 values of 0.110 µM and 0.095 µM for 4c and 4f , respectively. researchgate.net

In another line of research, N-Mannich bases of 1,3,4-oxadiazole incorporating a 4,6-dimethylpyridine core were synthesized and evaluated for their cytotoxic effects. nih.gov Compounds 5 and 6 , which contained 3,4-dichloro- and 3-trifluorophenylpiperazine moieties, respectively, showed the highest anticancer potential. nih.gov These compounds were particularly effective against skin cancer cell lines (A375 and C32). nih.gov

The replacement of an aryl ring with a 2,6-dimethylpyridine hetero-aromatic ring in certain benzofuran derivatives has also been shown to maintain good anticancer activity. mdpi.com This highlights the importance of the dimethylpyridine moiety in the structure-activity relationship of these potential anticancer agents.

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Compound ID | Cancer Cell Line(s) | Key Findings |

|---|---|---|---|

| Aromatic O-alkyl pyridine | 4c | NFS-60, HepG-2, PC-3, Caco-2 | Potent anticancer activity, induced apoptosis, PIM-1 kinase inhibitor (IC50 = 0.110 µM). researchgate.net |

| Aromatic O-alkyl pyridine | 4f | NFS-60, HepG-2, PC-3, Caco-2 | Potent anticancer activity, induced apoptosis, PIM-1 kinase inhibitor (IC50 = 0.095 µM). researchgate.net |

| N-Mannich base of 1,3,4-oxadiazole | 5 | A375, C32 (Skin Cancer) | High growth inhibitory activity at 100 µM. nih.gov |

Agrochemical Research Applications

The utility of this compound extends into the field of agrochemical research, where it is recognized for its role in improving the effectiveness of existing agricultural chemicals and as a precursor in the synthesis of new ones. chemimpex.com

Enhancement of Pesticide Efficacy and Herbicide Formulations

This compound is utilized in the formulation of agrochemicals to boost the efficacy of pesticides and herbicides, which can contribute to improved crop yields. chemimpex.com Its unique structure allows for modifications that can enhance the performance of the active ingredients in these formulations. chemimpex.com While specific details on the mechanisms of enhancement are proprietary to the manufacturers, the inclusion of this compound as an intermediate or additive is a known strategy in the agrochemical industry. innospk.com

Development of New Agricultural Chemical Compounds (e.g., Imidacloprid, Acetamiprid)

The development of modern insecticides has benefited from the use of pyridine-based compounds. 2-Amino-4,6-dimethylpyridine, a closely related compound, is an important intermediate in the synthesis of neonicotinoid insecticides such as Imidacloprid and Acetamiprid. google.com These insecticides are systemic, meaning they are absorbed and translocated throughout the plant, providing protection against a wide range of sucking and chewing pests. herts.ac.ukwikipedia.org

Imidacloprid, a chloronicotinyl nitroguanidine insecticide, acts on the central nervous system of insects. wikipedia.orgorst.edu Although various synthetic routes exist, pyridine-based methods are noted for their relatively mild reaction conditions and the high purity of the final product. bloomtechz.com Similarly, Acetamiprid, another pyridylmethylamine neonicotinoid insecticide, functions as a nicotinic acetylcholine receptor (nAChR) channel blocker. herts.ac.uk The synthesis of analogues of these neonicotinoids often involves pyridine derivatives, highlighting the foundational role of compounds like this compound in the discovery of new and effective crop protection agents. acs.orgresearchgate.netresearchgate.net

Materials Science Research Contributions

In the realm of materials science, this compound and its derivatives are explored for their potential to enhance the properties of polymers. chemimpex.com

Incorporation into Polymers for Enhanced Performance

The incorporation of this compound into polymers and coatings is a research area focused on improving material properties such as thermal stability and resistance to degradation. chemimpex.com This can lead to the manufacturing of more durable materials. chemimpex.com For example, derivatives like 4-Dimethylaminopyridine (DMAP), which shares a similar structural backbone, are used as catalysts in polymerization reactions, such as in the synthesis of polyesters and polyurethanes. wikipedia.orgrsc.org

Research has also investigated the use of silyl-substituted pyridines, derived from 2,6-dimethylpyridine, in C–H bond activation reactions to create functionalized polymers. mdpi.com This approach allows for the synthesis of polymers with specific end-groups, which can then be modified to impart desired characteristics to the final material. mdpi.com The ability to tailor polymer properties at a molecular level is crucial for developing advanced materials for a wide range of applications.

Application in Coatings for Improved Thermal Stability and Degradation Resistance

In the field of material science, this compound and its derivatives are incorporated into polymers to enhance their thermal properties. chemimpex.com The addition of these compounds to coatings can significantly improve thermal stability and resistance to degradation. chemimpex.com

Polyimides (PI) are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for applications in aerospace and electronics. researchgate.net Research has shown that the thermal decomposition of polyimide films can be influenced by their chemical structure. researchgate.net For instance, the initial decomposition temperature of a gamma ray-radiated polyimide film was observed to change from 570°C to 590°C at a 2% weight-loss ratio, indicating that modifications to the polymer structure can enhance thermal resilience. researchgate.net

The incorporation of amine functionalities, such as those provided by derivatives of this compound, into polyimide structures is a key area of investigation. These amine groups can act as nucleating agents, promoting the formation of a stable char layer during thermal decomposition, which in turn improves the material's resistance to fire and heat. google.com While various amine catalysts can be used, their selection is critical as some may negatively impact other desirable properties of the coating, such as flexibility at low temperatures and water absorption. google.com

Table 1: Thermal Properties of Modified Polyimides This table is for illustrative purposes and combines data from multiple sources to show the effect of additives on polyimide thermal stability.

| Material | Onset Decomposition Temperature (°C) | Final Decomposition Temperature (°C) | Weight Loss (%) | Atmosphere |

|---|---|---|---|---|

| Polyimide (PI) | 538 | 627 | 45.2 | N₂ |

| PI with SiO₂ (SPI) | 571 | 575 | 92 | O₂ |

| PI with Mg(OH)₂ (MPI) | 570 | 574 | 93 | O₂ |

Data sourced from a study on the thermal decomposition of polyimide with flame retardant additives. mdpi.com

Catalysis Research (as a Component or Analogue in Catalytic Systems)

This compound is structurally related to 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst in organic synthesis. wikipedia.org This relationship has spurred research into the catalytic activities of this compound and its derivatives.

The catalytic mechanism of DMAP often involves the formation of a highly reactive acylpyridinium ion intermediate. wikipedia.org The basicity and nucleophilicity of the pyridine derivative are crucial to its catalytic efficacy. The pKa of the conjugate acid of 2,6-dimethylpyridine is 6.7, while that of 4-dimethylaminopyridine (DMAP) is 9.7. msu.edulibretexts.org This difference in basicity, influenced by steric hindrance from the methyl groups in the 2 and 6 positions, affects the catalytic activity. msu.edulibretexts.org

Research into analogues of DMAP, including derivatives of this compound, aims to fine-tune the catalyst's properties for specific reactions. For example, new DMAP-based ionic liquids have been synthesized and successfully used as catalysts in reactions like the Fischer indole synthesis. rsc.org These catalysts can be highly efficient, requiring only a small amount to proceed with the reaction. rsc.org The mechanism of catalysis can vary depending on the reactants; for instance, in esterification reactions with phenols, DMAP acts as a base to deprotonate the phenol. wikipedia.org

Table 2: Comparison of Pyridine-based Catalysts This table illustrates the relative basicity of various pyridine derivatives, which influences their catalytic activity.

| Compound | pKa of Conjugate Acid | Key Features |

|---|---|---|

| Pyridine | 5.3 | Parent heterocyclic compound. msu.edu |

| 2,6-Dimethylpyridine | 6.7 | Increased basicity over pyridine, but sterically hindered. msu.edulibretexts.org |

| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | Highly basic due to resonance stabilization. msu.edulibretexts.org |

Analytical Chemistry Research Applications

The distinct chemical properties of this compound and its derivatives also lend themselves to applications in analytical chemistry.

In analytical methods, this compound can be used as a reagent to aid in the detection and quantification of specific analytes within complex mixtures. chemimpex.com Its ability to react selectively with certain functional groups makes it a useful tool for derivatization, a process that converts an analyte into a form that is more easily detected or separated. For instance, its derivatives can be used in the development of reference standards for analytical development and method validation. lgcstandards.com

The development of robust analytical methods is crucial for quality control in various industries. chemimpex.com this compound and its derivatives can play a role in the development of new methodologies for analyzing complex mixtures. chemimpex.com For example, understanding the reactivity of different pyridine derivatives helps in designing separation and detection techniques. The difference in basicity and steric hindrance between compounds like 2,6-dimethylpyridine and DMAP can be exploited in chromatographic and spectroscopic methods to resolve and quantify components of a mixture. msu.edulibretexts.org

Mechanistic Studies of 2,6-dimethylpyridin-4-amine in Biological Systems

Elucidation of Mechanism of Action in Specific Biochemical Pathways

The mechanism of action for pyridine derivatives like 2,6-Dimethylpyridin-4-amine often involves their interaction with specific molecular targets, which can modulate biochemical pathways. The amino group on the pyridine ring is a key functional group, allowing the molecule to act as a nucleophile and participate in various chemical reactions within a biological context.

In some instances, derivatives of this compound have been investigated for their potential to interfere with critical cellular processes. For example, related compounds have been shown to induce cell cycle arrest by impacting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Furthermore, some derivatives can trigger apoptosis by activating pro-apoptotic factors and inhibiting anti-apoptotic factors, ultimately leading to mitochondrial dysfunction and caspase activation.

The specific biochemical pathways influenced by this compound are highly dependent on the molecular context in which it is applied. For instance, a derivative, 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine, has been identified as an antagonist of the adenosine A(2A) receptor, suggesting a role in pathways modulated by this receptor. rcsb.orgacs.org

Understanding Interactions with Biological Targets

The biological activity of this compound and its derivatives is fundamentally linked to their interactions with specific molecular targets, such as enzymes and receptors. evitachem.com The amino group of these compounds is capable of forming hydrogen bonds with the active sites of proteins, thereby influencing their activity. evitachem.com

A notable example is the interaction of 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine with the adenosine A(2A) receptor, a G protein-coupled receptor (GPCR). rcsb.orgacs.org X-ray crystallography has revealed that this compound binds deep within the orthosteric binding cavity of the receptor. rcsb.orgacs.org This deep binding is a critical factor in its antagonist activity.

Computational docking studies have also been employed to understand the interactions of related compounds with various receptors. These studies have shown that derivatives can bind to the active sites of receptors like cMet, EGFR, HER2, and hTrkA through a variety of non-covalent interactions, including hydrogen bonds and π-alkyl interactions. mdpi.com The specific nature and number of these interactions depend on both the ligand and the receptor's binding site. mdpi.com For example, in one complex, four distinct hydrogen bonds were observed between the ligand and the receptor's binding site. mdpi.com

Influence on Enzyme Activity in vitro and in vivo

The interaction of this compound derivatives with enzymes can lead to the modulation of their catalytic activity. evitachem.com This has been a key area of investigation in understanding their biological effects.

For instance, derivatives of 2-amino-4,6-dimethylpyridine have been shown to interfere with the activity of parasite enzymes. evitachem.com Specifically, N3-benzyl and N3-tolylsulfonyl derivatives of 1-(Pyridin-2-yl)imidazolidin-2-ones are suggested to exert their antileishmanial activity by interfering with the parasite's phospholipase A2 (PLA2) activity. evitachem.com

In another context, novel 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as activators of AMP-activated protein kinase (AMPK). jst.go.jp AMPK is a crucial enzyme that regulates cellular metabolism. jst.go.jp The activation of AMPK by these compounds was determined by measuring the phosphorylation of its substrate, acetyl-CoA carboxylase (ACC), in a whole-cell enzyme-linked immunosorbent assay (ELISA). jst.go.jp

Furthermore, pyrazolo[4,3-c]pyridine sulfonamides, which can be considered derivatives, have been studied as inhibitors of carbonic anhydrases (CAs). nih.gov These metalloenzymes are involved in the reversible hydration of carbon dioxide. nih.gov In vitro studies have shown that these compounds inhibit various human CA isoforms with varying potencies. nih.gov For example, one derivative exhibited a Ki of 58.8 nM against hCA I, indicating potent inhibition. nih.gov

Table 1: In vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Pyrazolopyridine Derivative

| Isoform | Inhibition Constant (Ki) in nM |

|---|---|

| hCA I | 58.8 |

| hCA II | 5.6 |

| hCA IX | 421.4 |

| hCA XII | 34.5 |

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. nih.gov

Receptor Binding Characterization and Ligand-Receptor Interactions

The characterization of receptor binding is crucial for understanding the pharmacological profile of this compound derivatives. Radioligand binding assays and computational modeling are common methods used for this purpose.

A significant body of research has focused on the interaction of a 1,2,4-triazine derivative, 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine, with the adenosine A(2A) receptor. rcsb.orgacs.org This compound has been identified as a potent and selective antagonist of this receptor. rcsb.orgacs.org X-ray crystallography has provided a detailed view of the ligand-receptor interaction, showing the molecule binding deeply within the orthosteric binding cavity. rcsb.orgacs.org

Computational design and docking studies have further elucidated the intricacies of ligand-receptor interactions. nih.gov These studies have modeled the binding of various ligands, including derivatives of this compound, to G protein-coupled receptors. nih.gov The models reveal that these ligands can adopt distinct poses within the receptor's binding site, and the accuracy of these predictions is critical for rational drug design. nih.gov

In the context of cannabinoid receptors, a prodrug strategy involving a derivative of this compound has been explored. researchgate.net A cannabinoid type 2 receptor agonist was linked to a photocleavable moiety. researchgate.net Radioligand binding assays demonstrated that the prodrug itself had a significantly lower binding affinity for the human cannabinoid type 2 receptor compared to the active parent ligand. researchgate.net Docking studies further suggested that the prodrug binds outside of the primary binding site. researchgate.net

Molecular docking studies of other derivatives with receptors like cMet, EGFR, HER2, and hTrkA have revealed detailed binding modes. mdpi.com These studies highlight the importance of specific amino acid residues within the binding pocket that form hydrogen bonds and other non-covalent interactions with the ligand. mdpi.com The binding affinity is influenced by the number and type of these interactions. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine |

| N3-benzyl and N3-tolylsulfonyl derivatives of 1-(Pyridin-2-yl)imidazolidin-2-ones |

| 3,5-dimethylpyridin-4(1H)-one derivatives |

| Pyrazolo[4,3-c]pyridine sulfonamides |

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethylpyridin-4-amine, and how can reaction yields be improved?

Methodological Answer:

- Route 1 : Use hydrogen chloride, iron, and ethanol under reflux (95°C, 16 hours) to achieve high yields (~95%) .

- Route 2 : Employ sodium cyanide and oxalyl chloride in dichloromethane/methanol, with stepwise addition of reagents to minimize side reactions .

- Optimization : Adjust stoichiometry (e.g., excess amine nucleophiles) and use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Q. How can NMR spectroscopy be used to confirm the purity and structure of this compound derivatives?

Methodological Answer:

- 1H NMR : Identify methyl groups (δ ~2.40–2.50 ppm for C2/C6-CH3) and aromatic protons (δ ~6.70–7.90 ppm for pyridine/furopyrimidine rings). Exchangeable NH signals (δ ~9.30–9.70 ppm) confirm amine functionality .

- Purity : Ensure absence of extraneous peaks (e.g., solvent residues) and validate integration ratios against theoretical values .

Q. What solvents are suitable for solubility testing of this compound, and how does this impact experimental design?

Methodological Answer:

- High Solubility : Methanol, ethyl acetate, and acetonitrile (log S > −3.0 in ESOL predictions) .

- Low Solubility : Hexane or water; use cosolvents (e.g., DMSO) for biological assays. Pre-saturate solvents at 25°C for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound derivatives?

Methodological Answer:

- Assay Validation : Compare inhibition protocols (e.g., CYP450 isoforms: IC50 vs. Ki values) and confirm substrate concentrations .

- Structural Variants : Test analogs (e.g., N-aryl substitutions) to isolate steric/electronic effects on activity .

- Data Normalization : Use positive controls (e.g., ketoconazole for CYP3A4) to calibrate inter-lab variability .

Q. What crystallographic techniques are critical for determining the hydrogen-bonding network of this compound derivatives?

Methodological Answer:

- X-ray Diffraction : Collect high-resolution data (<1.0 Å) at low temperature (e.g., 208 K) to minimize thermal motion artifacts .

- Software : Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters and hydrogen-bond restraints .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bond patterns (e.g., D, R motifs) and predict packing stability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound-based inhibitors?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with methoxy, ethoxy, or halogen groups at the 4-position to assess electronic effects .

- Conformational Restriction : Introduce fused rings (e.g., furopyrimidine) to evaluate rigidity’s impact on binding .

- Biological Testing : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What are the key considerations for scaling up this compound synthesis while maintaining cost-efficiency?

Methodological Answer:

- Equipment : Use jacketed reactors for temperature control and continuous-flow systems to reduce batch variability .

- Waste Management : Recover solvents (e.g., methanol via distillation) and neutralize acidic byproducts with CaCO3 .

- Cost Analysis : Optimize catalyst loading (e.g., iron vs. palladium) and prioritize high-yield steps (>80%) .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。